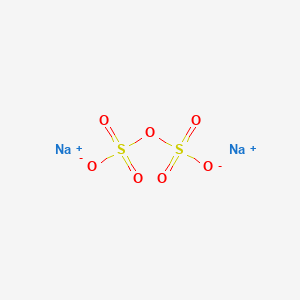

Sodium pyrosulfate

Vue d'ensemble

Description

It is a colorless salt that hydrolyzes in water to form sodium bisulfate (NaHSO₄), which has a pH of around 1 . This compound is commonly used in analytical chemistry and various industrial applications.

Méthodes De Préparation

Sodium pyrosulfate is typically prepared by heating sodium bisulfate to 280°C (536°F). The reaction is as follows :

[ 2 \text{NaHSO}_4 \rightarrow \text{Na}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} ]

At temperatures above 460°C (860°F), the compound further decomposes to produce sodium sulfate and sulfur trioxide:

[ \text{Na}_2\text{S}_2\text{O}_7 \rightarrow \text{Na}_2\text{SO}_4 + \text{SO}_3 ]

Analyse Des Réactions Chimiques

Sodium pyrosulfate undergoes several types of chemical reactions:

-

Hydrolysis: : In water, it hydrolyzes to form sodium bisulfate: [ \text{Na}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2 \text{NaHSO}_4 ]

-

Decomposition: : At high temperatures, it decomposes to form sodium sulfate and sulfur trioxide: [ \text{Na}_2\text{S}_2\text{O}_7 \rightarrow \text{Na}_2\text{SO}_4 + \text{SO}_3 ]

-

Fusion with Metal Oxides: : It can dissolve difficult-to-dissolve metal oxides by forming soluble sulfates .

Applications De Recherche Scientifique

Chemical Properties and Preparation

Sodium pyrosulfate is a colorless salt that hydrolyzes in water to form sodium bisulfate (NaHSO₄). It is typically prepared by heating sodium bisulfate at temperatures around 280 °C:

At higher temperatures (above 460 °C), it decomposes into sodium sulfate (Na₂SO₄) and sulfur trioxide (SO₃):

Applications in Analytical Chemistry

One of the primary applications of this compound is in analytical chemistry , where it is used as a fusion agent. It helps in the complete dissolution of samples before quantitative analysis. This property is particularly useful in the analysis of silicate minerals and ores, where conventional methods may fail to fully dissolve the sample.

| Application | Description |

|---|---|

| Sample Fusion | Ensures complete dissolution for accurate analysis |

| Mineral Analysis | Essential for silicate mineral and ore analysis |

Environmental Applications

This compound has also been investigated for its role in environmental remediation. It can be used to treat contaminated water and soil by converting harmful substances into less toxic forms. For instance, studies have shown its effectiveness in the degradation of organic pollutants through oxidation processes.

Case Study: Remediation of Contaminated Sites

- A case study demonstrated the use of this compound in treating sites contaminated with polycyclic aromatic hydrocarbons (PAHs). The compound facilitated the oxidation of PAHs, leading to significant reductions in pollutant concentrations over time.

Material Processing

In material science, this compound is utilized as an oxidizing agent in various polymerization processes. It plays a crucial role in the synthesis of polymers, especially in producing superabsorbent polymers (SAPs) through inverse-suspension techniques.

| Material Process | Role of this compound |

|---|---|

| Polymer Synthesis | Acts as an oxidizing agent during polymerization |

| Superabsorbent Polymers | Facilitates graft copolymerization |

Electrochemical Applications

Recent research has explored the electrochemical properties of this compound. Its hydrolysis can be monitored using advanced electrochemical techniques, providing insights into its behavior in various environments. This application is particularly relevant for developing sensors and other electrochemical devices.

Mécanisme D'action

The mechanism of action of disulfuric acid, disodium salt primarily involves its strong acidic nature. It can protonate other compounds, facilitating various chemical reactions. In the case of its catalytic applications, the compound acts as a proton donor, enhancing the reactivity of the substrates involved in the reaction .

Comparaison Avec Des Composés Similaires

Sodium pyrosulfate can be compared with other similar compounds such as:

Disulfuric acid (H₂S₂O₇): This is the parent acid of disulfuric acid, disodium salt.

Sodium bisulfate (NaHSO₄): This is the hydrolysis product of disulfuric acid, disodium salt.

Potassium pyrosulfate (K₂S₂O₇): This compound is similar in structure and reactivity to disulfuric acid, disodium salt and is used in similar applications.

This compound is unique due to its specific reactivity and applications in both analytical chemistry and industrial processes.

Activité Biologique

Sodium pyrosulfate, also known as sodium disulfate, is an inorganic compound with the formula . It is recognized for its diverse applications in various fields, including chemistry, biochemistry, and materials science. This article explores the biological activity of this compound, focusing on its biochemical interactions, effects on cellular systems, and potential therapeutic applications.

This compound is a strong oxidizing agent and can participate in redox reactions. Its structure consists of two sulfate groups linked by a sulfur atom, which contributes to its reactivity. The compound can generate reactive oxygen species (ROS) in biological systems, which may lead to oxidative stress. This property underpins many of its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. A study evaluated its effectiveness against Pseudomonas aeruginosa and Shigella flexneri, demonstrating significant inhibitory effects (Table 1) .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Pseudomonas aeruginosa | 15 |

| Shigella flexneri | 18 |

Cytotoxicity and Hematotoxicity

This compound's oxidative properties can lead to cytotoxic effects. In laboratory studies involving animal models, exposure to this compound resulted in significant reductions in red blood cell counts, hemoglobin levels, and packed cell volume, indicating potential hematotoxicity. These findings suggest that while this compound may have therapeutic potential, its cytotoxic effects need careful consideration .

Case Studies

- Study on Hematotoxicity : A study investigated the effects of this compound on hematological parameters in mice. The results indicated a decrease in red blood cell counts and alterations in white blood cell profiles after exposure to this compound. The administration of protective agents like Ginkgo biloba was able to reverse some of these effects .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against various pathogens. The results showed that this compound effectively inhibited bacterial growth, suggesting its potential use as a disinfectant or preservative in food and pharmaceutical industries .

Applications in Biotechnology

This compound is utilized in various biotechnological applications due to its ability to modify polysaccharides through sulfation processes. This modification can enhance the biological activity of polysaccharides, making them more effective as drug carriers or therapeutic agents .

Propriétés

IUPAC Name |

disodium;sulfonato sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O7S2/c;;1-8(2,3)7-9(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAZAUKOWVKTLO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)OS(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889631 | |

| Record name | Disulfuric acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystals; [Merck Eurolab MSDS] | |

| Record name | Disulfuric acid, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13870-29-6 | |

| Record name | Disulfuric acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.